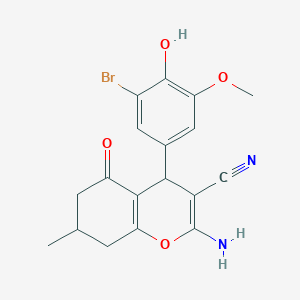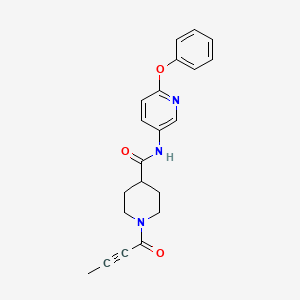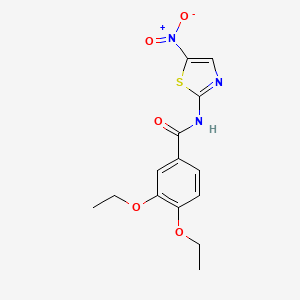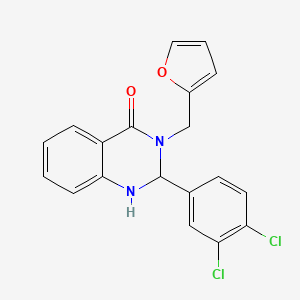![molecular formula C16H17N5O2 B4987420 5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B4987420.png)
5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine involves the inhibition of specific enzymes and signaling pathways that are involved in various cellular processes. For example, in cancer cells, this compound inhibits the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. In neurodegenerative diseases, it has been shown to inhibit the aggregation of amyloid beta and tau proteins, which are involved in the pathogenesis of these diseases.
Biochemical and Physiological Effects:
5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, it induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurodegenerative diseases, it has been shown to reduce the levels of amyloid beta and tau proteins, leading to the prevention of neuronal damage and cognitive decline. In infectious diseases, it has been shown to have antimicrobial activity against various bacterial and fungal strains, leading to the inhibition of microbial growth and survival.
实验室实验的优点和局限性
The advantages of using 5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine in lab experiments include its specificity and potency in targeting specific enzymes and signaling pathways, as well as its potential applications in various fields. However, its limitations include its potential toxicity and off-target effects, as well as the need for further research to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for the research of 5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine. These include further studies on its mechanism of action and potential side effects, as well as its potential applications in other fields such as immunology and cardiovascular diseases. Additionally, the development of more potent and specific analogs of this compound may lead to the discovery of new therapeutic agents for various diseases.
合成方法
The synthesis of 5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine involves the reaction of 2-amino-3-picoline with 2-chloro-N-(3-pyridinylmethyl)acetamide in the presence of a base, followed by the reaction of the resulting intermediate with 2-methoxyethyl isocyanate and sodium azide. The final product is obtained after purification through column chromatography.
科学研究应用
5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine has been studied for its potential applications in various fields, including cancer research, neuroscience, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. In neuroscience, it has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious diseases, it has been shown to have antimicrobial activity against various bacterial and fungal strains.
属性
IUPAC Name |
5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-ylmethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-22-8-6-15-20-16(23-21-15)13-4-5-14(19-11-13)18-10-12-3-2-7-17-9-12/h2-5,7,9,11H,6,8,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPKUKDOLKLNMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)C2=CN=C(C=C2)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[6-(4-ethylphenoxy)hexyl]piperidine](/img/structure/B4987343.png)
![5-chloro-2-(methylthio)-N-(3-{[(2-phenylethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-pyrimidinecarboxamide](/img/structure/B4987346.png)
![4-[5-(allylthio)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4987353.png)
![17-(2-methoxyphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4987365.png)
![5-[(3-{[4-(2-fluorobenzyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]-2-methylpyridine](/img/structure/B4987380.png)


![N-{[1-(2-chlorobenzyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B4987396.png)


![3-(2-methoxyphenyl)-N-[2-(3-methyl-2-buten-1-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B4987431.png)
![8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B4987435.png)
![5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4987445.png)
![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(4-isopropylbenzyl)-2-nitroaniline](/img/structure/B4987447.png)